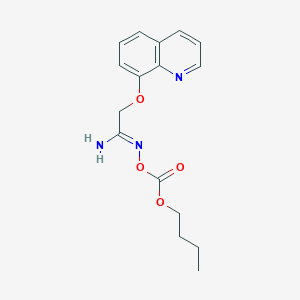![molecular formula C15H14N2O B12891356 4-(2-Ethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 916174-24-8](/img/structure/B12891356.png)
4-(2-Ethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Ethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core substituted with an ethoxyphenyl group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Ethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-ethoxybenzaldehyde with 2-aminopyridine in the presence of a suitable catalyst and solvent. The reaction conditions often include heating and the use of a base to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize efficiency and minimize waste .
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Ethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a pyridine N-oxide derivative, while reduction could produce a fully saturated pyrrolo[2,3-b]pyridine .
Aplicaciones Científicas De Investigación
4-(2-Ethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antibacterial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cell proliferation.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mecanismo De Acción
The mechanism of action of 4-(2-Ethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like kinases, which play a crucial role in cell signaling pathways. By binding to the active site of these enzymes, the compound can disrupt their function, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(2-Methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine
- 4-(2-Chlorophenyl)-1H-pyrrolo[2,3-b]pyridine
- 4-(2-Fluorophenyl)-1H-pyrrolo[2,3-b]pyridine
Uniqueness
4-(2-Ethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group may enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .
Propiedades
Número CAS |
916174-24-8 |
|---|---|
Fórmula molecular |
C15H14N2O |
Peso molecular |
238.28 g/mol |
Nombre IUPAC |
4-(2-ethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C15H14N2O/c1-2-18-14-6-4-3-5-12(14)11-7-9-16-15-13(11)8-10-17-15/h3-10H,2H2,1H3,(H,16,17) |
Clave InChI |
LBIYHASEFCLTDD-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=CC=C1C2=C3C=CNC3=NC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(2-(Pyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline](/img/structure/B12891279.png)
![2-(Aminomethyl)-4-cyanobenzo[d]oxazole](/img/structure/B12891287.png)
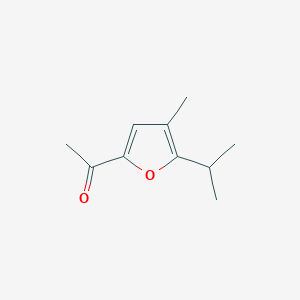



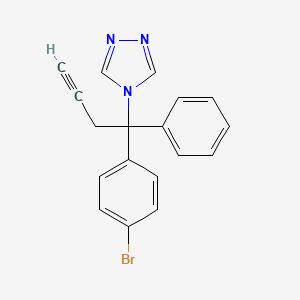

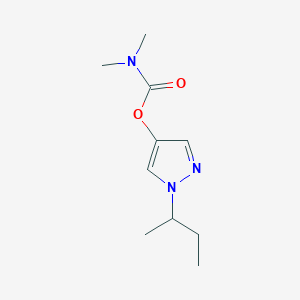
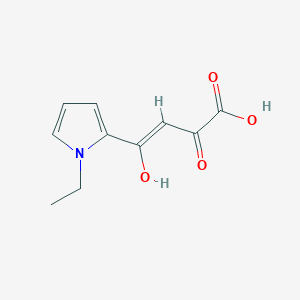

![3-(2-Aminoethyl)-6-chlorobenzo[d]oxazol-2(3H)-one](/img/structure/B12891340.png)
